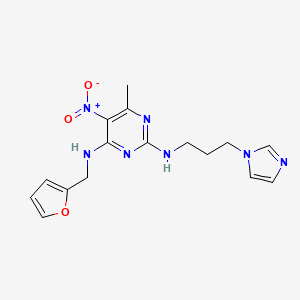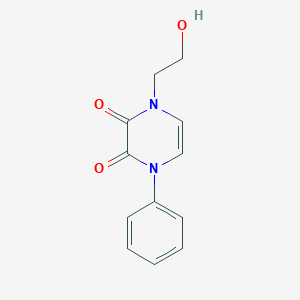![molecular formula C7H8N4 B2752399 4-[(1R)-1-Azidoethyl]pyridine CAS No. 603999-02-6](/img/structure/B2752399.png)
4-[(1R)-1-Azidoethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R)-1-Azidoethyl]pyridine is a chemical compound that features a pyridine ring substituted with an azidoethyl group at the 4-position. The azido group is known for its high reactivity, making this compound of interest in various chemical reactions and applications. The presence of the azido group introduces unique properties that can be exploited in synthetic chemistry and other scientific fields.
Wirkmechanismus
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives, which share a similar core structure with 4-[(1r)-1-azidoethyl]pyridine, have been studied for their potential as covalent anticancer agents . These compounds have been found to inhibit KRAS G12C, a gene mutation associated with various types of cancer .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The mode of action of these compounds is based on their structure-activity relationship .
Biochemical Pathways
In this pathway, the bacterium Bacillus aryabhattai strain NM1-A2 completely degraded pyridine within a 100-hour incubation period
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown potent activity against certain cancer cell lines . For instance, one derivative exhibited potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Azidoethyl]pyridine typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Another approach involves the use of azidation reagents such as trimethylsilyl azide (TMSN3) in the presence of a catalyst. This method can offer higher yields and selectivity under milder conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and safety, given the potentially explosive nature of azides. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1R)-1-Azidoethyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: 4-[(1R)-1-Aminoethyl]pyridine.
Wissenschaftliche Forschungsanwendungen
4-[(1R)-1-Azidoethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery, particularly in the development of new pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
4-[(1R)-1-Azidoethyl]pyridine can be compared to other azido-substituted pyridines and related compounds:
4-Azidopyridine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-[(1R)-1-Azidoethyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring, affecting its electronic properties and reactivity.
4-[(1R)-1-Azidoethyl]pyrimidine: Contains an additional nitrogen atom in the ring, which can influence its basicity and reactivity.
The uniqueness of this compound lies in its combination of the azido group with the pyridine ring, offering a balance of reactivity and stability that can be advantageous in various chemical and biological applications.
Eigenschaften
IUPAC Name |
4-[(1R)-1-azidoethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-2-4-9-5-3-7/h2-6H,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNCEZHAFDXOB-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)


![1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B2752325.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2752328.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2752329.png)
![3-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B2752330.png)
![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)
![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2752332.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2752333.png)
![4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2752336.png)
![2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2752337.png)

